3-(benzyloxy)-6H-benzo[c]chromen-6-one 3-(benzyloxy)-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10473174
InChI: InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol

3-(benzyloxy)-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC10473174

Molecular Formula: C20H14O3

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

3-(benzyloxy)-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
IUPAC Name 3-phenylmethoxybenzo[c]chromen-6-one
Standard InChI InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2
Standard InChI Key VABIAROAZJNLBQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Substituent Configuration

The 6H-benzo[c]chromen-6-one core consists of a fused benzopyran-6-one system, featuring a lactone ring (C-ring) fused to two aromatic rings (A and B). The benzyloxy group (-OCH2_2C6_6H5_5) at the 3-position introduces steric bulk and lipophilicity, enhancing blood-brain barrier permeability . X-ray crystallography of analogous compounds reveals a planar tricyclic system with dihedral angles <10° between rings, favoring π-π stacking interactions in biological targets .

Synthetic Methodologies

Copper-Catalyzed Coupling and Alkylation

A robust synthesis involves sequential coupling and alkylation (Scheme 1) :

  • Biaryl Formation: 2-Bromobenzoic acid reacts with resorcinol in the presence of CuSO4_4/NaOH (120°C, 24 h), yielding a biphenyl intermediate.

  • Etherification: The intermediate undergoes alkylation with benzyl bromide under basic conditions (K2_2CO3_3, DMF, 80–120°C), affording 3-(benzyloxy)-6H-benzo[c]chromen-6-one in 65–75% yield .

Table 1: Optimization of Alkylation Conditions

HalideBaseSolventTemp (°C)Yield (%)
Benzyl bromideK2_2CO3_3DMF10072
Benzyl chlorideK3_3PO4_4DMSO12058

Alternative Routes: Suzuki Coupling and Cyclization

The Suzuki-Miyaura cross-coupling enables modular assembly of substituted derivatives. For example, coupling 3-bromo-6H-benzo[c]chromen-6-one with benzylboronic acid in the presence of Pd(PPh3_3)4_4 achieves 85% yield . Radical-mediated cyclization of 2-benzyloxyphenyl benzoates using AIBN/benzoyl peroxide offers another pathway, albeit with lower efficiency (40–50% yield) .

Pharmacological Profiling and Mechanisms

PDE2 Inhibition and Neuroprotection

3-(Benzyloxy)-6H-benzo[c]chromen-6-one exhibits potent PDE2 inhibition (IC50_{50}: 3.67 ± 0.47 μM), comparable to the reference inhibitor BAY 60-7550 . PDE2 modulates cyclic nucleotide signaling (cGMP/cAMP), critical for synaptic plasticity and memory.

Table 2: Neuroprotective Effects in HT-22 Cells

CompoundConcentration (μM)Cell Viability (% Control)
Control-100 ± 5.2
Corticosterone10052 ± 4.8
3-(Benzyloxy)12.585 ± 3.6*
BAY 60-75501.088 ± 4.1*
*p<0.01p < 0.01 vs. corticosterone .

Structure-Activity Relationships (SAR)

  • Substituent Size: Alkoxy chains ≤5 carbons optimize PDE2 binding (e.g., propoxy: IC50_{50} 4.12 μM) .

  • Electron-Donating Groups: Methoxy and benzyloxy enhance activity vs. electron-withdrawing groups (NO2_2: IC50_{50} >10 μM) .

Applications and Future Directions

Limitations and Optimization Challenges

  • Metabolic Stability: Benzyl ethers are prone to oxidative cleavage, necessitating prodrug strategies.

  • Selectivity: Off-target effects on PDE3/5 remain uncharacterized.

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